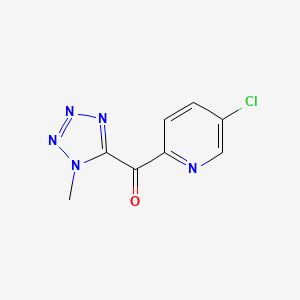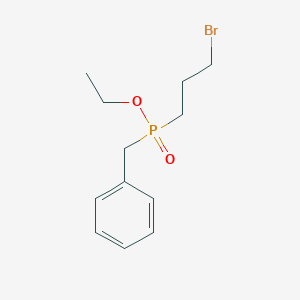
Ethyl benzyl(3-bromopropyl)phosphinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl benzyl(3-bromopropyl)phosphinate is an organophosphorus compound with the molecular formula C10H14BrO2P. This compound is characterized by the presence of a phosphinate group bonded to an ethyl group, a benzyl group, and a 3-bromopropyl group. It is a versatile compound used in various chemical reactions and has applications in multiple scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethyl benzyl(3-bromopropyl)phosphinate can be synthesized through the reaction of ethyl phosphonochloridate with benzylmagnesium chloride, followed by the addition of 3-bromopropyl bromide. The reaction typically occurs under anhydrous conditions and requires the use of a suitable solvent such as tetrahydrofuran (THF). The reaction mixture is stirred at room temperature, and the product is purified through distillation or recrystallization .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process may include additional steps for purification and quality control to ensure the compound meets industrial standards. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl benzyl(3-bromopropyl)phosphinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphinate group to phosphine.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be employed.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted phosphinates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Ethyl benzyl(3-bromopropyl)phosphinate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of flame retardants and plasticizers due to its phosphorus content.
Wirkmechanismus
The mechanism of action of ethyl benzyl(3-bromopropyl)phosphinate involves its interaction with molecular targets through its phosphinate group. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with target molecules, leading to the inhibition or activation of specific biochemical pathways. The bromine atom in the 3-bromopropyl group can participate in free radical reactions, further enhancing the compound’s reactivity .
Vergleich Mit ähnlichen Verbindungen
Ethyl benzyl(3-bromopropyl)phosphinate can be compared with other similar compounds such as:
Diethyl (3-bromopropyl)phosphonate: Similar structure but lacks the benzyl group.
Ethyl phenylphosphinate: Contains a phenyl group instead of the benzyl and 3-bromopropyl groups.
Ethyl diphenylphosphinate: Contains two phenyl groups instead of the benzyl and 3-bromopropyl groups.
Eigenschaften
CAS-Nummer |
89915-83-3 |
|---|---|
Molekularformel |
C12H18BrO2P |
Molekulargewicht |
305.15 g/mol |
IUPAC-Name |
[3-bromopropyl(ethoxy)phosphoryl]methylbenzene |
InChI |
InChI=1S/C12H18BrO2P/c1-2-15-16(14,10-6-9-13)11-12-7-4-3-5-8-12/h3-5,7-8H,2,6,9-11H2,1H3 |
InChI-Schlüssel |
BJQNLADGEGPYFX-UHFFFAOYSA-N |
Kanonische SMILES |
CCOP(=O)(CCCBr)CC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


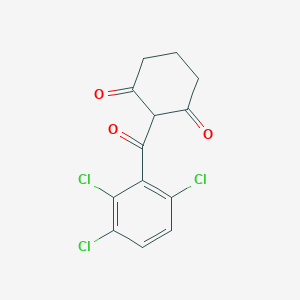
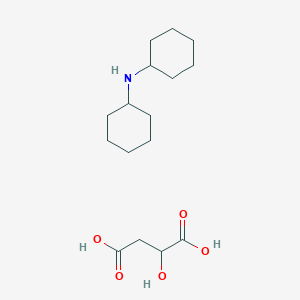
![S-[5-(Methylsulfanyl)pentyl] 2,2-dimethylpropanethioate](/img/structure/B14378768.png)
![2-{[tert-Butyl(dimethyl)silyl]oxy}-4-methylpent-4-enal](/img/structure/B14378772.png)
![2-Ethyl-4,5-dihydronaphtho[1,2-b]furan](/img/structure/B14378774.png)
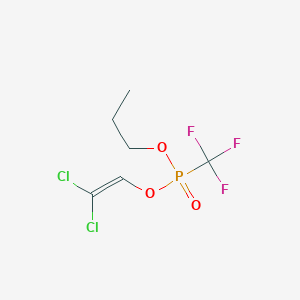
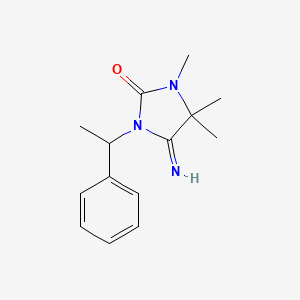
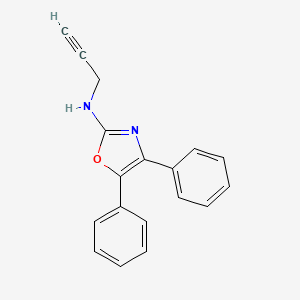
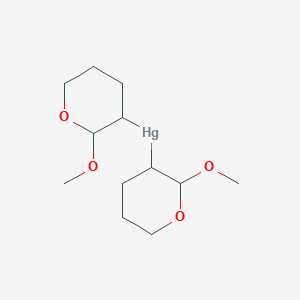
![Benzyl 2-azabicyclo[2.2.2]octane-3-carboxylate](/img/structure/B14378823.png)
![4-tert-Butyl-1-[1-(trimethylsilyl)cyclopropyl]cyclohexan-1-ol](/img/structure/B14378827.png)
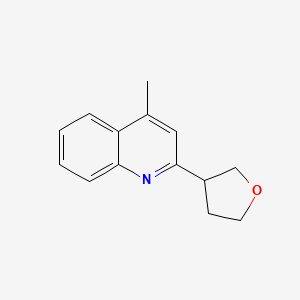
![N-(3-Methylphenyl)-4-[(propane-2-sulfonyl)amino]benzamide](/img/structure/B14378833.png)
